1-(methylthio)isoquinolin-3(2H)-one
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Overview
Description
1-(Methylthio)isoquinolin-3(2H)-one is a heterocyclic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a methylthio group at the 1-position and a keto group at the 3-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Methylthio)isoquinolin-3(2H)-one can be synthesized through several methods. One common approach involves the cyclization of benzocyclobutenols with isocyanates in the presence of a rhodium catalyst. This method provides isoquinolin-1(2H)-ones via selective cleavage of a C-C bond . Another method includes the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature C-H activation, followed by reaction with alkynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Methylthio)isoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-1,3,4-triones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Iodine-catalyzed oxidative conditions are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Isoquinoline-1,3,4-triones.
Reduction: Isoquinolin-3-ol derivatives.
Substitution: Various substituted isoquinolinones depending on the nucleophile used.
Scientific Research Applications
1-(Methylthio)isoquinolin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antiplasmodial activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(methylthio)isoquinolin-3(2H)-one involves its interaction with specific molecular targets. For instance, as an inhibitor of falcipain-2, it binds to the active site of the enzyme, preventing its catalytic activity . This inhibition disrupts the life cycle of Plasmodium falciparum, making it a potential antimalarial agent.
Comparison with Similar Compounds
Similar Compounds
1-Aryl-6,7-disubstituted-2H-isoquinolin-3-ones: These compounds also exhibit inhibitory activity against falcipain-2 but lack selectivity against human cysteine proteases.
3,4-Dihydroisoquinolines: These compounds are structurally similar but differ in their reactivity and applications.
Uniqueness
1-(Methylthio)isoquinolin-3(2H)-one is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. Its ability to inhibit specific enzymes while maintaining selectivity makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
54778-99-3 |
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Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
1-methylsulfanyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C10H9NOS/c1-13-10-8-5-3-2-4-7(8)6-9(12)11-10/h2-6H,1H3,(H,11,12) |
InChI Key |
NWIAOIPTTGZFMU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C2C=CC=CC2=CC(=O)N1 |
Origin of Product |
United States |
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